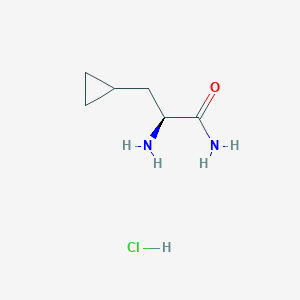
Prezatide copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper peptide, also known as GHK-Cu, GHK copper, CG-copper peptide, or [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound was first isolated from human plasma and is also found in saliva and urine. Copper peptide has gained significant attention due to its potential benefits in skin regeneration, wound healing, and anti-aging applications .
准备方法
Synthetic Routes and Reaction Conditions
Copper peptide can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the tripeptide glycyl-L-histidyl-L-lysine is synthesized on a solid support, followed by the addition of copper ions to form the copper complex. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of copper peptide involves large-scale synthesis using automated peptide synthesizers. The process includes the synthesis of the tripeptide, purification, and complexation with copper ions. The final product is then subjected to quality control measures to ensure purity and efficacy .
化学反应分析
Types of Reactions
Copper peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex can participate in redox reactions, while the peptide moiety can undergo substitution reactions with other amino acids or peptides .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of copper peptide include coupling reagents (e.g., HBTU, DIC), protecting groups (e.g., Fmoc, Boc), and copper salts (e.g., copper sulfate, copper chloride). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products
The major products formed from the reactions of copper peptide include various copper complexes with different peptides and amino acids. These products can have different biological activities and applications .
科学研究应用
作用机制
Copper peptide exerts its effects through several mechanisms:
Collagen Production: Copper peptide stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components, leading to improved skin firmness and elasticity.
Antioxidant Activity: Copper peptide has antioxidant properties, protecting cells from oxidative stress and free radical damage.
Gene Expression: Copper peptide modulates the expression of various genes involved in cell growth, differentiation, and repair.
相似化合物的比较
Copper peptide is unique compared to other similar compounds due to its strong affinity for copper ions and its wide range of biological activities. Similar compounds include:
Copper Tripeptide-1: Another copper complex with similar properties but different peptide sequences.
Copper Glycyl-Histidyl-Lysine: A variant of copper peptide with slight modifications in the peptide sequence.
Copper Acetyl-Tetrapeptide-3: A copper complex with a different peptide sequence, used in hair growth and anti-aging applications.
Copper peptide stands out due to its well-documented effects on skin regeneration, wound healing, and anti-aging, making it a valuable compound in both scientific research and industrial applications .
属性
IUPAC Name |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R)-6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B8217830.png)
![N-[5-[(1S)-1-hydroxyethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B8217834.png)

![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)
![ethyl 7-hydroxy-1-[(2S)-oxan-2-yl]indazole-5-carboxylate](/img/structure/B8217863.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)



![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

